molecular formula C20H20N4O3S B2817310 (E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2035001-41-1

(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2817310
CAS No.: 2035001-41-1
M. Wt: 396.47
InChI Key: OLTGPIIGOHPRFO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a novel chemical hybrid scaffold of significant interest in medicinal chemistry and drug discovery research. This compound strategically incorporates multiple pharmacophores known to confer biological activity: the 1,2,3-triazole ring, often constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a privileged structure noted for its potential in antibacterial and antitubercular applications . The azetidine ring system, particularly when functionalized with a sulfonyl group such as the styrylsulfonyl moiety, is a key structural feature in compounds that have demonstrated promising antimycobacterial activity against strains like Mycobacterium tuberculosis H37 Rv . The (E)-styrylsulfonyl group and the phenoxymethyl linker further enhance the molecular diversity of this reagent, allowing researchers to investigate structure-activity relationships (SAR) and permeability. The specific stereochemistry (E-configuration) of the styryl group can be critical for its interaction with biological targets. This compound is intended for use in biological screening, lead optimization, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. All products are strictly For Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

4-(phenoxymethyl)-1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,12-11-17-7-3-1-4-8-17)23-14-19(15-23)24-13-18(21-22-24)16-27-20-9-5-2-6-10-20/h1-13,19H,14-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTGPIIGOHPRFO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an aziridine derivative.

    Introduction of the Styrylsulfonyl Group: The styrylsulfonyl group can be introduced via a sulfonylation reaction using a styrylsulfonyl chloride reagent under basic conditions.

    Formation of the Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles such as amines or thiols, while electrophilic substitution can involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can be used as a probe or tool in chemical biology studies to investigate biological processes and pathways.

Mechanism of Action

The mechanism of action of (E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Comparisons

A comparative analysis of triazole derivatives highlights key differences in substituent effects:

Compound Name Key Substituents Structural Features Electronic Effects
Target Compound Styrylsulfonylazetidinyl, phenoxymethyl Strained azetidine, sulfone, conjugated styryl Strong electron-withdrawing (sulfone)
1-[3-Chloro-4-(4-chloro-2-methoxyphenoxy)benzyl]-1H-1,2,3-triazole Chloro, methoxy, benzyl Bulky aromatic substituents Electron-withdrawing (Cl), donating (OMe)
(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole Trichlorophenyl hydrazineylidene, pyrazolyl Extended π-system, hydrazineylidene Polar, electron-deficient (Cl)
Ferrocene-linked triazole Ferrocenyl Organometallic moiety Redox-active, lipophilic

Key Observations :

  • The target’s styrylsulfonylazetidinyl group enhances rigidity and polar interactions compared to flexible benzyl or methoxy groups in other triazoles.
  • The azetidine ring introduces steric strain, which may limit conformational flexibility but improve target selectivity relative to unstrained analogs.

Key Observations :

  • The target compound’s synthesis likely requires multi-step functionalization post-CuAAC, similar to chloro/methoxy derivatives .
  • Sulfonation and azetidine coupling may reduce overall yield compared to simpler substituents due to side reactions.

Key Observations :

  • The sulfone group in the target compound may mimic transition states in enzymatic reactions, enhancing inhibition potency compared to halogenated analogs .
  • The azetidine ring could improve pharmacokinetics by reducing metabolic degradation, a challenge observed in flexible triazole derivatives.

Q & A

Q. What are the recommended synthetic routes for (E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole?

The synthesis typically involves multi-step strategies combining click chemistry (azide-alkyne cycloaddition) and sulfonylation reactions. For example:

  • Step 1 : Prepare the azetidine-sulfonyl intermediate by reacting styrylsulfonyl chloride with azetidine under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) .
  • Step 2 : Functionalize the azetidine moiety with a phenoxymethyl-triazole group via copper-catalyzed click chemistry. Optimize reaction conditions (e.g., CuSO₄/sodium ascorbate in THF/H₂O, 50°C, 16 hours) to achieve yields >60% .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC .

Q. Which analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and sulfonamide connectivity. Key signals include the triazole C-H (~δ 7.5–8.5 ppm) and sulfonyl S=O (~δ 3.1–3.3 ppm) .
  • X-ray Crystallography : Resolve steric interactions (e.g., dihedral angles between phenyl rings and triazole) to predict reactivity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₁N₅O₃S: 412.14 g/mol) .

Q. How to design preliminary biological activity assays for this compound?

  • Target Selection : Prioritize enzymes/pathways influenced by triazole-sulfonamide hybrids (e.g., carbonic anhydrase, kinase inhibitors) .
  • In Vitro Screening : Use dose-response curves (1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Compare IC₅₀ values against controls like doxorubicin .
  • Mechanistic Probes : Employ molecular docking (AutoDock Vina) to predict binding to active sites (e.g., ATP-binding pockets) .

Advanced Research Questions

Q. How do steric and electronic effects from the styrylsulfonyl group influence bioactivity?

  • Steric Effects : X-ray data shows dihedral angles >30° between the styrylsulfonyl phenyl ring and triazole, reducing π-π stacking but enhancing selectivity for hydrophobic binding pockets .
  • Electronic Effects : The sulfonyl group’s electron-withdrawing nature increases triazole acidity, improving hydrogen-bonding with targets like proteases. Replace with methylsulfonyl in analogs to test this hypothesis .

Q. What strategies resolve contradictions in SAR studies for triazole-sulfonamide hybrids?

  • Data Normalization : Account for variability in assay conditions (e.g., pH, solvent DMSO% ). For example, IC₅₀ discrepancies in kinase inhibition may arise from buffer ionic strength.
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., ΔΔG binding energy from docking vs. experimental IC₅₀) .
  • Synthetic Reproducibility : Verify yields/purity across labs; microwave-assisted synthesis (e.g., 100 W, 80°C, 30 minutes) can reduce side-product formation .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent Selection : Replace THF with cyclopentyl methyl ether (CPME) for greener chemistry and easier recycling .
  • Catalyst Screening : Test Cu(I)-stabilizing ligands (e.g., TBTA) to enhance click reaction efficiency (yield increase by 15–20%) .
  • Process Monitoring : Use inline FTIR to track sulfonylation completion (disappearance of S-Cl stretch at ~800 cm⁻¹) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to estimate logP (~2.5), suggesting moderate blood-brain barrier permeability. Adjust phenoxymethyl substituents to reduce logP for renal clearance .
  • Metabolism Simulation : CYP3A4-mediated oxidation of the styryl group is a likely metabolic hotspot; introduce fluorine at the vinyl position to block this pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.